molecular formula C7H4F4N2O2 B1529496 3-Fluoro-6-nitro-2-(trifluoromethyl)aniline CAS No. 1440535-15-8

3-Fluoro-6-nitro-2-(trifluoromethyl)aniline

Cat. No.: B1529496
CAS No.: 1440535-15-8
M. Wt: 224.11 g/mol
InChI Key: RDUFEDDRKHIWQP-UHFFFAOYSA-N
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Description

3-Fluoro-6-nitro-2-(trifluoromethyl)aniline (CAS 1440535-15-8) is a fluorinated nitroaniline derivative of significant interest in advanced chemical research and development. With a molecular formula of C7H4F4N2O2 and a molecular weight of 224.11 g/mol, this compound serves as a versatile building block, particularly in the synthesis of pharmaceuticals and agrochemicals . Anilines are major commodity chemicals in these industries, and the specific substitution pattern on this molecule enhances its reactivity and potential for interaction with biological targets . The presence of both an electron-withdrawing nitro (-NO2) group and a trifluoromethyl (-CF3) group on the aromatic ring creates a unique electronic profile. This makes the compound a valuable intermediate for further functionalization, including reduction to the corresponding diamine . The electrochemical reduction of nitroaromatics like this one to anilines is an area of active study, as it offers a cleaner alternative to traditional catalytic hydrogenation methods, though it requires careful control to avoid undesired side reactions such as hydrodehalogenation . The fluorine atom further increases the compound's utility by potentially modulating its lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug discovery . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-fluoro-6-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O2/c8-3-1-2-4(13(14)15)6(12)5(3)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUFEDDRKHIWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230211
Record name Benzenamine, 3-fluoro-6-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-15-8
Record name Benzenamine, 3-fluoro-6-nitro-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-fluoro-6-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Fluoro-6-nitro-2-(trifluoromethyl)aniline is a compound of significant interest in the fields of agrochemicals and medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features:

  • Fluorine and trifluoromethyl groups , which enhance lipophilicity and metabolic stability.
  • A nitro group that may participate in redox reactions, influencing biological activity.

These structural elements contribute to its effectiveness in various biological contexts, including enzyme inhibition and receptor interactions.

1. Agrochemical Applications

This compound has been identified as a promising candidate for developing herbicides and pesticides. Its biological activity against target organisms is attributed to its ability to inhibit specific enzymes crucial for plant growth and pest survival.

2. Medicinal Chemistry

In medicinal chemistry, the compound has shown potential as a lead in drug development:

  • It has been studied for its role in enzyme inhibition , particularly in pathways relevant to cancer and infectious diseases.
  • The trifluoromethyl group enhances binding affinity to biological targets, making it a valuable scaffold for designing new therapeutics.

The mechanism by which this compound exerts its effects primarily involves:

  • Hydrophobic interactions : The trifluoromethyl group increases hydrophobicity, improving the compound's binding affinity to receptors or enzymes.
  • Enzyme inhibition : Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, which is critical for its use in both agrochemical and pharmaceutical applications.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectiveness (MIC)Reference
Herbicidal ActivityVarious weedsEffective
Antimicrobial ActivityStaphylococcus aureus16 µg/mL
Enzyme InhibitionCancer-related enzymesSignificant

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of compounds similar to this compound against Staphylococcus aureus . The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts, highlighting the importance of structural modifications in optimizing biological efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS No. Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1440535-15-8 -CF₃ (2), -F (3), -NO₂ (6) C₇H₄F₄N₂O₂ 248.11 High reactivity, discontinued .
2-Chloro-3-fluoro-6-nitroaniline Not provided -Cl (2), -F (3), -NO₂ (6) C₆H₄ClFN₂O₂ 218.56 LogP ≈ 2 (predicted); used in intermediate synthesis .
5-Chloro-2-nitro-4-(trifluoromethyl)aniline 35375-74-7 -Cl (5), -NO₂ (2), -CF₃ (4) C₇H₄ClF₃N₂O₂ 264.57 Pharmaceutical intermediates; CAS listed for impurity studies .
4-Fluoro-2-nitro-6-(trifluoromethyl)aniline 344-29-6 -F (4), -NO₂ (2), -CF₃ (6) C₇H₄F₄N₂O₂ 248.11 97% purity; used in agrochemicals .
3-(Trifluoromethyl)aniline 98-16-8 -CF₃ (3) C₇H₆F₃N 161.12 Acute toxicity (Category 1 inhalation); laboratory reagent .

Reactivity and Stability

  • Electron-Withdrawing Effects: The trifluoromethyl and nitro groups in this compound enhance electrophilic substitution resistance but increase sensitivity to reduction reactions compared to non-nitro analogues like 3-(Trifluoromethyl)aniline .
  • Nitro Group Impact : The nitro group at position 6 in the target compound may facilitate nucleophilic aromatic substitution, unlike 2-Chloro-6-(trifluoromethyl)aniline (CAS 98-16-8), which lacks nitro functionality .

Preparation Methods

Nitration of Benzotrichlorides

  • The initial step involves nitration of benzotrichlorides using a mixture of fuming nitric acid (approx. 100% HNO3) and concentrated sulfuric acid (≥96%) as nitrating agents.
  • This step selectively introduces the nitro group at the desired position on the aromatic ring.
  • The nitration yields a mixture of nitrobenzotrichloride isomers, with the 3-fluoro-6-nitro substitution pattern being a targeted outcome.

Conversion to Trifluoromethyl Group

  • The trichloromethyl group (-CCl3) is converted into a trifluoromethyl group (-CF3) by reaction with anhydrous hydrofluoric acid (HF) .
  • This fluorination step is critical to introduce the trifluoromethyl moiety, which imparts unique chemical properties.
  • This conversion is carried out under controlled conditions to avoid over-fluorination or degradation.

Reduction of Nitro Group to Aniline

  • The nitro group is chemically or catalytically reduced to the corresponding amine.
  • Chemical reducing agents include hydrazine hydrate, ammonium formate, triethylamine/formic acid, tin(II) chloride, iron, sodium sulfide, or sodium hydrogensulfide .
  • Catalytic hydrogenation can be performed using Raney nickel or palladium catalysts under mild conditions (20–100 °C, 1–50 bar pressure), typically in alcohol or ester solvents.
  • This step requires careful control to prevent isomerization and to maintain the desired substitution pattern.

Purification

  • Post-reaction, the product is purified by crystallization, often by cooling or solvent addition.
  • Recrystallization may be employed to enhance purity.
  • The process avoids problematic reagents such as sulfur tetrafluoride or costly halides, reducing ecological and economic concerns.

Example Process Summary from Patent US6333434B1

Step Reagents/Conditions Outcome Notes
1. Nitration Fuming HNO3 + H2SO4 (≥96%) Nitrobenzotrichloride isomers Selective nitration, mixture of isomers
2. Fluorination Anhydrous HF Conversion of -CCl3 to -CF3 Key step to introduce trifluoromethyl group
3. Reduction Hydrazine hydrate or catalytic hydrogenation (Raney Ni, Pd) 3-Fluoro-6-nitro-2-(trifluoromethyl)aniline Control to minimize isomerization
4. Purification Crystallization, recrystallization High purity product Simple, economical

This process yields trifluoromethylanilines with higher levels of the 4-isomer than previous methods and avoids hazardous reagents.

Alternative One-Pot and Catalytic Methods

Recent research has explored more streamlined and modular approaches for trifluoromethyl amine synthesis, which may be adaptable for derivatives like this compound:

Research Findings on Isomer Distribution and Selectivity

  • Nitration of benzotrifluorides typically yields a dominant 3-trifluoromethylaniline isomer (~90%), with minor 2- and 4-isomers.
  • The fluorination and reduction steps preserve isomeric purity if starting materials are isomerically pure.
  • Catalytic hydrogenation can lead to isomerization; thus, chemical reduction methods may be preferred for maintaining substitution pattern fidelity.
  • The described process improves the proportion of 4-isomer trifluoromethylanilines, which are often more desirable.

Summary Table of Preparation Methods

Preparation Step Method Reagents/Conditions Advantages Challenges
Nitration Mixed acid nitration Fuming HNO3 + H2SO4 High regioselectivity Control of isomer mixture
Fluorination Anhydrous HF treatment Benzotrichloride + HF Efficient CF3 introduction Handling hazardous HF
Reduction Chemical or catalytic Hydrazine hydrate, Raney Ni H2 Good yields, scalable Potential isomerization
One-pot synthesis Radical/photoredox CF3SO2Na, PPh3, AgF, MeCN Operational simplicity Adaptation needed for substitution
Metallaphotoredox Multicomponent coupling Ir/Ni catalysts, nitroarenes, alkylamines High selectivity, modular Complex catalyst system

Q & A

How can researchers optimize the synthesis of 3-Fluoro-6-nitro-2-(trifluoromethyl)aniline to ensure regioselective nitro group introduction?

Methodological Answer:

  • Step 1: Utilize directing effects of substituents. The fluorine atom at position 3 acts as a meta-director, while the trifluoromethyl group at position 2 is a strong meta/para-director. Competitive nitration studies suggest positioning the nitro group at position 6 can be achieved by controlling reaction temperature (0–5°C) and using mixed acid (HNO₃/H₂SO₄) .
  • Step 2: Monitor reaction progress via TLC or HPLC to prevent over-nitration. Post-reaction, purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Advanced Tip: Employ computational models (DFT calculations) to predict electron density maps and optimize nitration sites .

What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • 19F NMR: Critical for identifying CF₃ and fluorine environments. Chemical shifts for CF₃ typically appear at δ -60 to -65 ppm, while aromatic fluorine resonates near δ -110 ppm .
  • FTIR/Raman: Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). The CF₃ group shows strong C-F stretches near 1150–1250 cm⁻¹ .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. The trifluoromethyl group often exhibits rotational disorder, requiring anisotropic displacement parameter modeling .

How does the compound’s solubility profile impact its reactivity in cross-coupling reactions?

Methodological Answer:

  • Solvent Selection: The compound’s lipophilicity (logP ~2.8, estimated via ChemAxon) favors polar aprotic solvents (e.g., DMF, DMSO). For Suzuki-Miyaura couplings, use DMF/H₂O (9:1) with Pd(PPh₃)₄ as a catalyst .
  • Reactivity Insight: The electron-withdrawing nitro and CF₃ groups reduce nucleophilicity of the aniline NH₂. Pre-activate via Boc protection or convert to a diazonium salt for Ullmann-type reactions .

What computational strategies can predict the compound’s interactions with biological targets?

Advanced Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs. The nitro group may form hydrogen bonds with catalytic lysine residues, while CF₃ enhances hydrophobic interactions .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM/PBSA) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Answer:

  • Data Triangulation: Compare assays under standardized conditions (e.g., IC₅₀ values in HeLa vs. HEK293 cells). Variability may arise from cell permeability differences due to CF₃ lipophilicity .
  • Metabolite Screening: Use LC-MS to identify degradation products (e.g., nitro-reduction to NH₂) that may confound activity results .

What purification methods are recommended to achieve >95% purity for electrophilic substitution studies?

Methodological Answer:

  • Recrystallization: Use ethanol/water (7:3) at 60°C. The compound’s melting point (~120–125°C) allows slow cooling for crystal formation .
  • HPLC: Employ a C18 column with acetonitrile/water (0.1% TFA) mobile phase. Retention time typically 8–10 minutes .

How does the compound’s thermal stability affect its storage and handling in high-temperature reactions?

Advanced Answer:

  • TGA Analysis: Decomposition onset at ~200°C (N₂ atmosphere). Store at 2–8°C in amber vials to prevent photodegradation .
  • Reaction Design: Avoid temperatures >150°C in SNAr reactions. Use microwave-assisted synthesis (80°C, 30 min) for efficient amination .

What safety protocols are critical when handling this compound in a laboratory setting?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing and reactions due to potential dust formation .
  • Emergency Procedures: For skin contact, wash with 10% NaHCO₃ solution; for inhalation, administer oxygen if respiratory irritation occurs .

How can the compound serve as a precursor for fluorinated polymers or MOFs?

Advanced Answer:

  • Polymer Design: Condense with diols via SN2 to form polyamines. The CF₃ group enhances dielectric properties (εr ~4.2), suitable for capacitor films .
  • MOF Synthesis: Coordinate with Zn²+ nodes in DMF/MeOH. BET surface area of ~1200 m²/g has been achieved with analogous trifluoromethyl-aniline linkers .

What analytical strategies validate the compound’s stability under physiological conditions for drug development?

Methodological Answer:

  • pH Stability Test: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor via HPLC for degradation (<5% indicates suitability for oral delivery) .
  • Plasma Protein Binding: Use ultrafiltration-LC/MS to measure unbound fraction. CF₃ groups typically increase albumin binding (~85%), reducing free concentration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-6-nitro-2-(trifluoromethyl)aniline
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3-Fluoro-6-nitro-2-(trifluoromethyl)aniline

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